molecular formula C19H12BrClF3N3O2 B14867981 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

Cat. No.: B14867981
M. Wt: 486.7 g/mol
InChI Key: AGESILFYYQTUCJ-UHFFFAOYSA-N
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Description

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a pyridazinone core substituted with bromophenyl and chlorotrifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Acylation: The acetamide moiety is introduced via acylation reactions, often using acyl chlorides or anhydrides in the presence of a base.

    Substitution with Chlorotrifluoromethylphenyl Group: This step involves nucleophilic aromatic substitution, where the chlorotrifluoromethylphenyl group is introduced using appropriate nucleophiles under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl and pyridazinone moieties.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology and Medicine

In medicinal chemistry, 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The presence of halogenated aromatic rings and the pyridazinone core can facilitate binding through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
  • 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluoro-5-(trifluoromethyl)phenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide stands out due to the specific combination of bromophenyl and chlorotrifluoromethylphenyl groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C19H12BrClF3N3O2

Molecular Weight

486.7 g/mol

IUPAC Name

2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H12BrClF3N3O2/c20-13-3-1-2-11(8-13)15-6-7-18(29)27(26-15)10-17(28)25-16-9-12(19(22,23)24)4-5-14(16)21/h1-9H,10H2,(H,25,28)

InChI Key

AGESILFYYQTUCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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